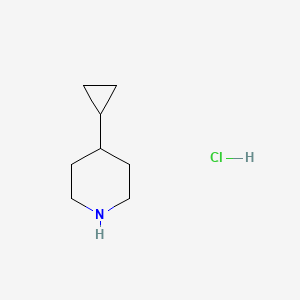

4-Cyclopropylpiperidine hydrochloride

Description

Significance of Piperidine (B6355638) Scaffolds in Contemporary Organic and Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry and drug discovery. chemicalbook.comachemblock.com It is considered a "privileged scaffold" because its structure is frequently found in a vast array of pharmaceuticals and biologically active compounds. chemicalbook.com The prevalence of this structural motif is highlighted by its presence in over seventy commercialized drugs, including several blockbuster medications. chemicalbook.com

The significance of the piperidine scaffold stems from several key attributes. Its saturated, non-planar (chair conformation) structure allows for the precise three-dimensional positioning of substituents, which is crucial for optimizing interactions with biological targets like enzymes and receptors. chemicalbook.com This stereochemical complexity can be leveraged to enhance the efficacy, selectivity, and pharmacokinetic profiles of drug candidates. chemicalbook.com The introduction of chiral centers within the piperidine ring can further refine a molecule's druggability.

Furthermore, the nitrogen atom in the piperidine ring provides a handle for chemical modification and can influence the physicochemical properties of a molecule, such as its basicity and solubility. chemicalbook.com Piperidine derivatives have demonstrated a broad spectrum of biological activities, including roles as anticancer, antiviral, analgesic, antipsychotic, and antihypertensive agents. chemicalbook.comchemicalbook.com This versatility makes the piperidine framework a highly attractive starting point for the design and synthesis of novel therapeutic agents. chemicalbook.com

Overview of Cyclopropyl-Substituted Amines in Synthetic Design and Drug Discovery

Cyclopropyl-substituted amines, particularly cyclopropylamines, represent an important class of compounds that merge the unique characteristics of a cyclopropane (B1198618) ring with the functionality of an amine group. The cyclopropyl (B3062369) group is notable for its distinct steric and electronic properties. It is a small, rigid ring system with significant inherent strain, which enhances its chemical reactivity.

In synthetic design, cyclopropylamines serve as valuable synthetic intermediates for a variety of chemical transformations, including ring-opening reactions and cycloadditions. Numerous methods have been developed for their synthesis, reflecting their importance in organic chemistry.

In drug discovery, the incorporation of a cyclopropyl moiety into a molecule can have profound effects on its biological activity and properties. The rigidity of the ring can help lock a molecule into a specific conformation, which can lead to higher binding affinity for its target. Additionally, the cyclopropyl group can act as a "metabolic blocker," preventing enzymatic degradation at that position and thereby improving the drug's metabolic stability and half-life. Cyclopropylamine (B47189) derivatives are found in various therapeutic agents, including antidepressants and anticancer compounds, and are key components in the development of agrochemicals like herbicides and fungicides. The combination of the reactive amine group and the unique properties of the strained cyclopropane ring makes cyclopropyl-substituted amines versatile building blocks in the creation of novel pharmaceuticals and fine chemicals.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-cyclopropylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-2-7(1)8-3-5-9-6-4-8;/h7-9H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDYMLLPZKJOKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208245-61-8 | |

| Record name | 4-cyclopropylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Cyclopropylpiperidine Hydrochloride

De Novo Synthetic Approaches to the Piperidine (B6355638) Ring System

De novo synthesis offers the flexibility to construct the 4-cyclopropylpiperidine (B1419780) core from acyclic precursors, allowing for the strategic introduction of the cyclopropyl (B3062369) moiety at a specific point in the synthetic sequence. These methods often involve the formation of a piperidone intermediate, which is then further functionalized.

Strategies Involving N-Boc-Protected Intermediates for Piperidine Functionalization

The use of the N-Boc protecting group is a cornerstone of modern piperidine synthesis. It serves to deactivate the nitrogen atom towards unwanted side reactions, thereby enabling selective modifications at other positions of the ring. The synthesis of N-Boc-4-piperidone, a key starting material, is well-established. For instance, it can be prepared from 4-piperidone (B1582916) hydrochloride hydrate (B1144303) by neutralization, followed by reaction with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base like potassium carbonate in methanol (B129727). google.com

With N-Boc-4-piperidone in hand, the introduction of the cyclopropyl group can be envisioned through several pathways. One common approach is the Wittig reaction, which would involve reacting N-Boc-4-piperidone with a cyclopropyl-substituted phosphonium (B103445) ylide. This would generate an exocyclic double bond, forming N-Boc-4-(cyclopropylidene)piperidine. Subsequent catalytic hydrogenation of this intermediate would then yield the desired N-Boc-4-cyclopropylpiperidine.

Another strategy involves the addition of an organometallic cyclopropyl reagent to the ketone functionality of N-Boc-4-piperidone. Commercially available cyclopropylmagnesium bromide is a suitable Grignard reagent for this purpose. The addition reaction would yield N-Boc-4-cyclopropyl-4-hydroxypiperidine. The final step in this sequence would be the deoxygenation of the tertiary alcohol to afford N-Boc-4-cyclopropylpiperidine.

Application of Condensation Reactions in the Formation of Piperidine Derivatives

Condensation reactions, such as the Dieckmann condensation, are powerful tools for the construction of cyclic ketones, including piperidones. This intramolecular reaction involves the base-catalyzed cyclization of a diester to form a β-keto ester. In the context of 4-cyclopropylpiperidine synthesis, a diester precursor containing a cyclopropyl moiety could be designed to cyclize into an N-protected 4-cyclopropylpiperidone derivative. This approach allows for the incorporation of the cyclopropyl group at an early stage of the synthesis.

Stereoselective and Regioselective Introduction of the Cyclopropyl Moiety

Achieving stereocontrol in the synthesis of substituted piperidines is often crucial for their biological activity. The Simmons-Smith reaction provides a method for the stereospecific cyclopropanation of an alkene. To apply this to the synthesis of 4-cyclopropylpiperidine, N-Boc-4-piperidone can first be converted to N-Boc-4-methylenepiperidine via a Wittig reaction with methylenetriphenylphosphorane. The resulting exocyclic alkene can then undergo a Simmons-Smith reaction, typically using diiodomethane (B129776) and a zinc-copper couple, to form the spiro-cyclopropane ring system of N-Boc-4-cyclopropylpiperidine. wikipedia.orgorganic-chemistry.orgnih.gov The reaction is known to be stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product.

Chemical Transformations of Precursors to 4-Cyclopropylpiperidine Hydrochloride

An alternative to de novo synthesis is the modification of readily available piperidine-containing starting materials. This approach often proves to be more direct and efficient.

Conversion Pathways from Cyclopropylpiperidine-4-one Derivatives

Starting from a pre-formed piperidine ring, such as N-Boc-4-piperidone, the cyclopropyl group can be introduced through various synthetic transformations. As previously mentioned, the Wittig olefination to form an exocyclic alkene followed by cyclopropanation is a viable route. Another pathway involves the reaction of N-Boc-4-piperidone with a suitable cyclopropyl nucleophile.

Reductive amination is another powerful method for the functionalization of ketones. While not directly leading to a cyclopropyl group, it highlights the versatility of the N-Boc-4-piperidone intermediate for creating various substituted piperidines. For example, reductive amination with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) can be used to introduce substituted amino groups at the 4-position. dtic.mil

Deprotection Strategies for the Generation of Amine Hydrochlorides

The final step in the synthesis of this compound is the removal of the N-Boc protecting group and the formation of the hydrochloride salt. This is typically achieved under acidic conditions. A common and effective method is the treatment of the N-Boc-protected precursor with a solution of hydrogen chloride in an organic solvent. chemicalbook.com

Anhydrous solutions of HCl in dioxane or methanol are frequently employed for this purpose. For instance, a general procedure involves dissolving the N-Boc derivative in anhydrous methanol, cooling the solution, and then adding acetyl chloride dropwise. The acetyl chloride reacts with methanol to generate HCl in situ. After stirring overnight, the solvent is evaporated, and the resulting residue is triturated with a non-polar solvent like hexane (B92381) to afford the crystalline hydrochloride salt. chemicalbook.com Alternatively, commercially available solutions of HCl in dioxane can be used directly. dtic.mil

| Starting Material | Reagents and Conditions | Product | Yield |

| N-Boc-4-piperidone | 1. Ph3P=CH2 2. CH2I2, Zn/Cu | N-Boc-4-cyclopropylpiperidine | Not specified |

| N-Boc-4-piperidone | 1. Cyclopropylmagnesium bromide 2. Deoxygenation | N-Boc-4-cyclopropylpiperidine | Not specified |

| N-Boc-4-cyclopropylpiperidine | HCl in Dioxane | This compound | Not specified |

| N-Boc-4-cyclopropylpiperidine | Acetyl chloride, Methanol | This compound | High |

Table 1: Summary of Synthetic Transformations

Chemical Reactivity and Derivatization Strategies of 4 Cyclopropylpiperidine Hydrochloride

Aminic Reactivity and Post-Synthetic Functionalization

The nitrogen atom of the piperidine (B6355638) ring is a key center for the chemical reactivity of 4-Cyclopropylpiperidine (B1419780) hydrochloride. As a secondary amine, it is nucleophilic and basic, enabling a variety of post-synthetic modifications.

Reactions Involving the Secondary Amine Functionality of the Piperidine Ring

The secondary amine of the piperidine ring is readily involved in several fundamental organic reactions. A notable reaction is the formation of enamines through condensation with ketones or aldehydes. wikipedia.orgysu.edu This reaction, often acid-catalyzed, proceeds via an intermediate carbinolamine, which then dehydrates to form the C=C-N linkage of the enamine. These enamines are valuable synthetic intermediates, particularly in carbon-carbon bond-forming reactions like the Stork enamine alkylation. wikipedia.org

Another key reaction is the zinc(II)-catalyzed nucleophilic addition of the piperidine nitrogen to nitriles, which results in the formation of amidines. This transformation highlights the nucleophilic character of the amine and its ability to attack electrophilic carbon centers.

Furthermore, the amine can be halogenated. For instance, treatment with calcium hypochlorite (B82951) can convert the secondary amine into an N-chloropiperidine, a type of chloramine. wikipedia.org This N-chloro derivative can subsequently undergo dehydrohalogenation to yield a cyclic imine. wikipedia.org

Table 1: Key Reactions of the Secondary Amine in 4-Cyclopropylpiperidine

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Enamine Formation | Ketones/Aldehydes, Acid Catalyst | Enamine |

| Amidine Formation | Nitriles, Zn(II) Catalyst | Amidine |

| N-Halogenation | Calcium Hypochlorite | N-Chloropiperidine |

Advanced Derivatization Techniques for Analytical Characterization and Enhanced Reactivity

To facilitate analysis or to modify the compound's properties, several derivatization techniques can be employed that target the reactive secondary amine. These methods are crucial for enhancing volatility for gas chromatography (GC) or improving ionization for mass spectrometry (MS).

Silylation is a common derivatization method used to increase the volatility of polar compounds for GC analysis. phenomenex.comwikipedia.org The technique involves replacing the active hydrogen on the nitrogen atom with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com This substitution reduces intermolecular hydrogen bonding, thereby lowering the boiling point of the derivative and improving its chromatographic behavior, leading to sharper, more symmetrical peaks. researchgate.net

Strong silylating reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N,O-bis(trimethylsilyl)acetamide (BSA) are effective for derivatizing less reactive amine groups. researchgate.netnih.gov The reaction proceeds by nucleophilic attack of the amine nitrogen on the silicon atom of the silylating agent, displacing a stable leaving group. wikipedia.org

The secondary amine of 4-cyclopropylpiperidine readily undergoes N-acylation when treated with acylating agents like acyl chlorides or anhydrides. This reaction forms a stable N-acylpiperidine (an amide). Similarly, N-sulfonylation occurs upon reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base, yielding a sulfonamide. These derivatizations are robust and can be used to introduce a wide variety of functional groups onto the piperidine nitrogen, altering the molecule's steric and electronic properties. Acylation is also a useful technique for enhancing detectability in analytical methods. researchgate.netresearchgate.net

Table 2: Common Derivatization Reactions for Analytical Enhancement

| Derivatization | Reagent Class | Common Reagents | Purpose |

|---|---|---|---|

| Silylation | Silylating Agents | BSTFA, BSA | Increases volatility for GC analysis phenomenex.comresearchgate.net |

| Acylation | Acylating Agents | Acyl Chlorides, Anhydrides | Forms stable amides, modifies properties researchgate.net |

| Sulfonylation | Sulfonylating Agents | Sulfonyl Chlorides | Forms stable sulfonamides, modifies properties |

The reaction of the secondary amine in 4-cyclopropylpiperidine with aldehydes or ketones initially forms an unstable carbinolamine, which then dehydrates to generate a substituted iminium ion. This iminium ion is a key intermediate in reductive amination, a powerful method for forming carbon-nitrogen bonds. nih.govharvard.edu In this two-step, one-pot process, the iminium ion is reduced in situ by a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield a tertiary amine. harvard.edupearson.comorganic-chemistry.orgyoutube.com This method is highly versatile for synthesizing more complex substituted piperidines. chim.itresearchgate.net

Cyclopropane (B1198618) Ring Chemistry in 4-Cyclopropylpiperidine Hydrochloride

The cyclopropane ring is a three-membered carbocycle characterized by significant ring strain (approximately 29 kcal/mol), which imparts unique chemical properties. wikipedia.org The carbon-carbon bonds in cyclopropane have increased p-character, making the ring behave somewhat like a π-system. Despite this strain, the cyclopropane ring is often stable under many reaction conditions.

However, under specific catalytic conditions, the C-C bonds can be activated and cleaved. Ring-opening reactions can be initiated by strong Brønsted or Lewis acids, often proceeding through a carbocationic intermediate. nih.govnih.govresearchgate.netstackexchange.com For example, hydroarylation of monosubstituted cyclopropanes can be achieved using a strong acid like triflic acid, leading to 1,3-difunctionalized products. nih.gov

Transition metals can also catalyze the ring-opening of cyclopropanes via oxidative addition, where the metal inserts into a C-C bond to form a metallacyclobutane intermediate. wikipedia.orgnih.govacs.org This intermediate can then undergo further reactions, such as cycloadditions. nih.govscispace.com The specific regioselectivity of the ring-opening can be influenced by substituents on the cyclopropane ring. scispace.comresearchgate.net In the context of 4-cyclopropylpiperidine, while the ring is generally stable, its reactivity could be exploited under specific acidic or metal-catalyzed conditions to generate more complex acyclic or expanded-ring structures.

Ring-Opening Reactions and Their Synthetic Applications

The cyclopropane ring in this compound is susceptible to ring-opening reactions, particularly under acidic conditions, due to the presence of the electron-withdrawing ammonium (B1175870) group. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous cyclopropylamine (B47189) systems.

Electrophilic ring-opening of cyclopropylamines, especially when the amine is protonated, tends to proceed via cleavage of the distal C-C bond (the bond furthest from the point of substitution). This is attributed to the σ-withdrawing nature of the ammonium group, which weakens the distal bond. In the presence of a superacid, for instance, trans-2-phenylcyclopropylamine hydrochloride undergoes ring-opening at the distal bond to form a dicationic intermediate that can be trapped by nucleophiles. nih.gov This suggests that under strongly acidic conditions, this compound could potentially undergo a similar distal bond cleavage.

The synthetic applications of such ring-opening reactions are significant, providing a pathway to more complex molecular architectures. For example, the ring-opened intermediates can be trapped by various nucleophiles, leading to the formation of functionalized piperidine derivatives that would be challenging to synthesize through other routes. These reactions can introduce new functional groups and extend the carbon skeleton, offering access to novel chemical entities for various applications.

Table 1: Potential Ring-Opening Reactions of this compound and Their Synthetic Applications

| Reaction Type | Conditions | Potential Products | Synthetic Utility |

| Acid-Catalyzed Nucleophilic Addition | Strong acid (e.g., H2SO4), Nucleophile (e.g., H2O, ROH, ArH) | γ-Hydroxypropyl-, γ-Alkoxypropyl-, or γ-Arylpropyl-substituted piperidines | Introduction of diverse functional groups, formation of novel piperidine-based scaffolds. |

| Solvolysis | Protic solvent, heat | Piperidinyl-substituted propanols or their ethers | Access to functionalized side chains on the piperidine ring. |

| Reductive Ring Opening | H2, Catalyst | 4-Isobutylpiperidine | Conversion of the cyclopropyl (B3062369) group to a branched alkyl chain. |

Investigations into Stereochemical Retention and Inversion in Cyclopropyl Transformations

The stereochemical outcome of reactions involving the cyclopropyl ring is a critical aspect of its chemistry. Ring-opening reactions of cyclopropanes can proceed with either retention or inversion of stereochemistry at the carbon atoms involved, depending on the reaction mechanism.

For nucleophilic ring-opening reactions of donor-acceptor cyclopropanes, an S_N2-like mechanism is often observed. This typically involves a backside attack by the nucleophile, leading to a complete inversion of configuration at the center of attack. researchgate.net While this compound is not a classic donor-acceptor cyclopropane, the influence of the protonated nitrogen could facilitate similar mechanistic pathways under certain conditions.

In the context of palladium-catalyzed C-H arylation of cyclopropylmethylamines, the formation of cis-aryl-cyclopropylmethylamines has been reported, indicating a degree of stereocontrol in reactions involving the cyclopropyl C-H bonds. nih.gov This suggests that derivatization of the cyclopropyl group in this compound could also proceed with predictable stereoselectivity, which is crucial for the synthesis of specific stereoisomers of substituted piperidines.

Further research is required to definitively establish the stereochemical pathways for various transformations of the cyclopropyl group in this compound.

Table 2: Potential Stereochemical Outcomes in Cyclopropyl Group Transformations

| Reaction Type | Probable Mechanism | Expected Stereochemical Outcome |

| Nucleophilic Ring-Opening | S_N2-like | Inversion of configuration at the site of nucleophilic attack. |

| Radical Reactions | Stepwise radical addition/elimination | Potential for a mixture of stereoisomers, depending on the lifetime and stability of radical intermediates. |

| Metal-Catalyzed C-H Functionalization | Concerted metalation-deprotonation | Potential for high stereoselectivity (e.g., cis or trans products) depending on the catalyst and ligand system. |

Protonation Dynamics and Salt Formation Mechanisms of the Amine Hydrochloride

The piperidine nitrogen in 4-cyclopropylpiperidine is basic and readily protonated by hydrochloric acid to form the hydrochloride salt. The pKa of the conjugate acid of piperidine is approximately 11.2, and while the 4-cyclopropyl substituent may have a minor electronic effect, the pKa of 4-cyclopropylpiperidinium is expected to be in a similar range. wikipedia.org

The formation of the hydrochloride salt is a straightforward acid-base reaction where the lone pair of electrons on the nitrogen atom of the piperidine ring accepts a proton from hydrochloric acid. This results in the formation of a positively charged piperidinium (B107235) cation and a chloride anion, which are held together by electrostatic forces in the solid state.

Upon protonation, the conformational equilibrium of the piperidine ring can be affected. For 4-substituted piperidinium salts with polar substituents, there is often a stabilization of the axial conformer. This is due to electrostatic interactions between the substituent and the protonated nitrogen. nih.gov In the case of this compound, the cyclopropyl group is primarily a non-polar, alkyl-like substituent. Therefore, significant shifts in the conformational equilibrium upon protonation are less likely compared to piperidines with highly polar 4-substituents. The piperidinium ring is expected to predominantly adopt a chair conformation with the cyclopropyl group in the equatorial position to minimize steric hindrance.

The protonation state of the piperidine nitrogen is crucial for its chemical reactivity. In its protonated form, the nitrogen is no longer nucleophilic, which can direct reactions to other parts of the molecule, such as the cyclopropyl ring, under electrophilic conditions.

Table 3: Protonation and Conformational Properties of this compound

| Property | Description | Significance |

| Protonation Site | The nitrogen atom of the piperidine ring. | Renders the nitrogen non-nucleophilic and activates the cyclopropyl ring towards certain reactions. |

| Salt Formation | Acid-base reaction between the basic piperidine and hydrochloric acid. | Results in a stable, crystalline solid that is often more soluble in polar solvents than the free base. |

| Conformational Preference | The piperidinium ring adopts a chair conformation with the 4-cyclopropyl group preferentially in the equatorial position. | Minimizes steric interactions and influences the reactivity and interaction of the molecule with other species. |

Applications in Advanced Organic Synthesis and Material Science

Role as Chiral Auxiliaries and Ligands in Asymmetric Synthesis

Asymmetric synthesis is a cornerstone of modern chemistry, enabling the selective production of a single enantiomer of a chiral molecule. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. Similarly, chiral ligands are used in combination with metal catalysts to achieve asymmetric induction.

A thorough search of peer-reviewed literature did not yield any specific examples or research studies where 4-Cyclopropylpiperidine (B1419780) hydrochloride or its derivatives are employed as chiral auxiliaries or as the primary component of chiral ligands in asymmetric synthesis. The development of novel chiral ligands is an active area of research, often utilizing molecules with well-defined stereocenters and rigid conformations to effectively control the stereoselectivity of reactions. While piperidine-based structures can be part of such ligands, the specific contribution and application of the 4-cyclopropyl variant remain unelucidated.

Building Block for Complex Molecular Architectures and Functional Materials

The synthesis of complex molecules often relies on the use of versatile building blocks that can be elaborated into more intricate structures. Functional materials, in turn, derive their properties from the precise arrangement of their molecular components.

Spirocyclic systems, which contain two rings connected by a single common atom, are of increasing interest in drug design due to their three-dimensional nature. One study detailed the synthesis of a novel analogue of the DPP-4 inhibitor Alogliptin, which featured a spirocyclic moiety on the piperidine (B6355638) ring. beilstein-journals.org However, this research focused on constructing the cyclopropyl (B3062369) ring prior to the formation of the piperidine ring and did not utilize 4-Cyclopropylpiperidine hydrochloride as a starting material. beilstein-journals.org There is no direct evidence in the surveyed literature of this compound being used as a building block for the synthesis of spirocyclic systems or fused ring structures.

Catalytic and Stoichiometric Applications in Organic Transformations

The application of small organic molecules as catalysts (organocatalysis) or as reagents in stoichiometric amounts is a major field within organic chemistry.

Organocatalysis often relies on the ability of a molecule to act as a Lewis acid, Lewis base, Brønsted acid, or Brønsted base to activate substrates and facilitate reactions. Given its secondary amine, this compound possesses inherent basicity and can be protonated to act as a Brønsted acid. However, no studies were found that specifically investigate or report the use of this compound as an organocatalyst or for acid-base mediation in organic transformations.

Condensation reactions, which involve the joining of two molecules with the loss of a small molecule like water, and coupling reactions, which form a new bond between two fragments with the aid of a catalyst, are fundamental processes in organic synthesis. While secondary amines can play a role in facilitating such reactions, for instance, through the formation of enamines or iminium ions, there is no specific documentation of this compound being used for these purposes in the available literature.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies for Understanding Reactivity and Structure

Quantum mechanical methods are fundamental to understanding the electronic structure and reactivity of 4-Cyclopropylpiperidine (B1419780) hydrochloride. These first-principles calculations provide a detailed picture of the molecule's behavior in chemical reactions and its conformational preferences.

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation of Synthetic Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it highly suitable for elucidating reaction mechanisms. numberanalytics.comwikipedia.org By modeling the synthetic pathways to 4-Cyclopropylpiperidine hydrochloride, DFT can be employed to calculate the geometries of reactants, transition states, and products, as well as their corresponding energies. umn.eduacs.org This allows for the determination of activation energies and reaction thermodynamics, providing a deeper understanding of the reaction kinetics and feasibility. mdpi.com

A hypothetical DFT study on a key synthetic step, such as the reductive amination of a cyclopropyl (B3062369) ketone precursor with a piperidine (B6355638) derivative, would involve mapping the potential energy surface of the reaction. The calculations would typically be performed using a functional, such as B3LYP, and a suitable basis set, like 6-31G(d,p), to ensure a balance between computational cost and accuracy. crimsonpublishers.comresearchgate.net The outcomes of such a study could pinpoint the rate-determining step and offer insights into how reaction conditions might be optimized to improve yield and selectivity. nih.gov

Table 1: Hypothetical DFT-Calculated Energies for a Key Step in the Synthesis of 4-Cyclopropylpiperidine

| Species | Description | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Cyclopropyl Ketone + Piperidine Derivative | 0.00 |

| Transition State 1 (TS1) | Formation of Hemiaminal Intermediate | +15.2 |

| Intermediate | Hemiaminal Adduct | -5.8 |

| Transition State 2 (TS2) | Dehydration to Enamine | +22.5 |

| Product | Enamine Intermediate | +3.1 |

Conformational Analysis and Energy Landscape Mapping

For 4-Cyclopropylpiperidine, the primary conformational isomers involve the chair and boat forms of the piperidine ring, as well as the axial and equatorial positions of the cyclopropyl group. nih.govresearchgate.netacs.org DFT calculations can provide precise energy differences between these conformers, revealing the energetic cost of transitioning from one to another. This information is crucial for understanding which conformations are likely to be populated at physiological temperatures and thus relevant for biological activity.

Table 2: Hypothetical Relative Energies of 4-Cyclopropylpiperidine Conformers

| Piperidine Ring Conformation | Cyclopropyl Substituent Position | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Chair | Equatorial | 0.00 | 98.5 |

| Chair | Axial | 2.5 | 1.4 |

| Twist-Boat | Equatorial | 5.8 | <0.1 |

| Twist-Boat | Axial | 7.2 | <0.1 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into the dynamic nature of this compound and its interactions. nih.govmdpi.comsemanticscholar.orgunibo.itnih.gov

Simulation of Molecular Interactions with Putative Biological Targets (conceptual)

Conceptually, MD simulations can be used to explore how this compound might interact with a putative biological target, such as a G-protein coupled receptor (GPCR) or an enzyme. nih.gov In such a simulation, the compound would be placed in the binding site of the protein, and the system would be solvated in a box of water molecules. nih.govnumberanalytics.comigem.wiki The simulation would then solve Newton's equations of motion for every atom in the system over a period of time, typically nanoseconds to microseconds. springernature.com

The resulting trajectory would reveal the dynamic binding process, including the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov It would also allow for the calculation of binding free energies, providing a theoretical estimation of the compound's affinity for the target. plos.orgnih.gov These simulations are instrumental in understanding the structural basis of molecular recognition and can guide the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Design

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netijert.org

Correlation of Substituent Effects with Molecular Properties for Rational Design

For a series of 4-Cyclopropylpiperidine analogs, a QSAR model could be developed to correlate their biological activity (e.g., inhibitory potency against a specific enzyme) with various molecular descriptors. researchgate.netresearchgate.netnih.govrsc.org These descriptors quantify different aspects of the molecules' physicochemical properties, such as their steric bulk, electronic properties, and hydrophobicity.

The process would involve synthesizing and testing a training set of compounds with diverse substituents on the piperidine ring or the cyclopropyl group. nih.govnih.gov Molecular descriptors for each compound would then be calculated, and statistical methods, such as multiple linear regression or partial least squares, would be used to build a QSAR model. A well-validated model could then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. dntb.gov.uaresearchgate.net This rational design approach can significantly accelerate the drug discovery process.

Table 3: Example of a Hypothetical QSAR Model for a Series of 4-Cyclopropylpiperidine Analogs

| Descriptor | Description | Correlation Coefficient | Significance (p-value) |

|---|---|---|---|

| logP | Octanol-water partition coefficient (hydrophobicity) | +0.65 | <0.01 |

| MR | Molar refractivity (steric bulk) | -0.42 | <0.05 |

| qN+ | Partial charge on the piperidine nitrogen | +0.58 | <0.01 |

This hypothetical model suggests that increased hydrophobicity and a more positive partial charge on the nitrogen are beneficial for activity, while increased steric bulk is detrimental.

Role in Medicinal Chemistry and Drug Discovery Platforms

Scaffold Design and Structure-Activity Relationship (SAR) Studies

The design of novel therapeutic agents frequently relies on the use of specific molecular frameworks, or scaffolds, that can be systematically modified to optimize interactions with biological targets. 4-Cyclopropylpiperidine (B1419780) hydrochloride serves as a significant building block in this context, offering a unique combination of structural features that are highly valued in modern medicinal chemistry.

The concept of a "privileged scaffold" describes a molecular core structure that is capable of binding to multiple, often unrelated, biological targets with high affinity. nih.gov These frameworks serve as versatile templates for developing libraries of compounds, accelerating the discovery of new drug candidates. researchgate.netmdpi.com The piperidine (B6355638) ring itself is a well-established privileged scaffold, found in numerous natural products and synthetic drugs, particularly those targeting the central nervous system (CNS).

The incorporation of a cyclopropyl (B3062369) group onto the piperidine core enhances its status as a privileged scaffold. researchgate.net The cyclopropyl moiety is a three-membered carbocycle that introduces several advantageous properties:

Structural Rigidity: It imparts conformational constraint on the piperidine ring.

Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation compared to linear alkyl chains.

Unique Stereoelectronic Properties: The strained ring system possesses unique C-C bonds with significant p-orbital character, allowing for electronic interactions that can influence binding affinity. researchgate.net

Low Molecular Weight and Lipophilicity: It increases the lipophilicity and three-dimensional character of a molecule without a substantial increase in molecular weight, a key consideration in optimizing drug-like properties.

These features make the cyclopropylpiperidine scaffold a desirable starting point for designing potent and selective ligands for a diverse array of protein targets, including G protein-coupled receptors (GPCRs) and enzymes. researchgate.net

The interaction between a ligand (drug molecule) and its receptor is highly dependent on the three-dimensional shape, or conformation, of both entities. Flexible molecules must adopt a specific, energetically favorable conformation to bind effectively, a process that can be associated with an entropic penalty, potentially reducing binding affinity.

The presence of the cyclopropyl group at the 4-position of the piperidine ring significantly reduces the conformational flexibility of the scaffold. The piperidine ring typically exists in a low-energy chair conformation. The bulky cyclopropyl substituent is sterically driven to occupy the equatorial position, which effectively "locks" the ring into a preferred conformation.

This pre-organization of the scaffold has important theoretical implications for ligand-receptor recognition:

Reduced Entropic Cost of Binding: Because the molecule already exists in a conformation that is close to its bioactive shape, less conformational rearrangement is needed upon binding to the receptor. This minimizes the loss of entropy and can lead to a more favorable free energy of binding, resulting in higher potency.

Enhanced Selectivity: A rigid scaffold presents a more defined shape to potential binding partners. This can lead to higher selectivity for the intended target receptor over other, off-target proteins, as the rigid ligand will not be able to contort itself to fit into undesired binding pockets. This is a crucial factor in reducing potential side effects.

Stabilized Binding Interactions: The fixed orientation of the scaffold can optimize the geometry of key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor, leading to a more stable and higher-affinity ligand-receptor complex. nih.gov

4-Cyclopropylpiperidine is a versatile template that can be systematically modified to fine-tune its physicochemical and pharmacological properties. Structure-activity relationship (SAR) studies explore how these modifications affect a compound's biological activity, guiding the optimization of lead compounds into viable drug candidates. nih.govnih.gov Key strategies involve modifications at the piperidine nitrogen.

Below is a table outlining theoretical structural variations and their potential impact on molecular properties.

| Structural Variation | Target Property to Modulate | Theoretical Rationale |

| N-Alkylation / N-Arylation | Lipophilicity, Basicity (pKa), Target Specificity | Introducing alkyl or aryl groups at the piperidine nitrogen directly modifies the molecule's size, shape, and lipophilicity. This can enhance membrane permeability and introduce new binding interactions (e.g., π-π stacking with an aryl group) to improve target affinity and selectivity. nih.gov |

| N-Acylation | Hydrogen Bonding Capacity, Polarity, Metabolic Stability | Converting the basic nitrogen to a neutral amide group removes a potential protonation site, which can alter solubility and receptor interactions. Amide bonds can act as hydrogen bond acceptors and are often more metabolically stable than amines. mdpi.com |

| Reductive Amination | Molecular Complexity, Introduction of Functional Groups | Reacting the piperidine nitrogen with aldehydes or ketones allows for the introduction of a wide variety of substituents. This strategy is a powerful tool for rapidly building molecular diversity to explore the chemical space around the scaffold and identify key interactions for biological activity. |

| Introduction of Polar Groups | Solubility, Permeability | Attaching polar functional groups (e.g., hydroxyl, carboxyl) to substituents on the nitrogen can improve aqueous solubility and provide additional hydrogen bonding opportunities with the target receptor. This helps balance the lipophilicity required for membrane permeability with the solubility needed for administration and distribution. mdpi.com |

These strategies allow medicinal chemists to systematically balance potency, selectivity, solubility, permeability, and metabolic stability to develop an optimized drug candidate. nih.gov

Precursor for Advanced Pharmaceutical Intermediates and Lead Compounds

Beyond its direct use as a scaffold, 4-cyclopropylpiperidine hydrochloride is a valuable chemical intermediate, serving as a starting material for the synthesis of more complex and highly functionalized molecules.

This compound is a readily available building block for multi-step synthetic routes. nih.gov The secondary amine of the piperidine ring is a nucleophilic center that serves as a chemical handle for elaboration. Common synthetic transformations include:

Amide Bond Formation: Coupling with carboxylic acids to form amides.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Sulfonamide Synthesis: Reaction with sulfonyl chlorides.

Alkylation: Introduction of various alkyl or substituted alkyl chains.

Through these reactions, the cyclopropylpiperidine moiety can be incorporated into larger, more complex structures designed to interact with specific biological targets. mdpi.commdpi.com Its use as a building block enables the efficient construction of compound libraries for high-throughput screening, where thousands of related compounds are synthesized and tested to identify initial "hits" for a drug discovery program.

The structural characteristics of the cyclopropylpiperidine scaffold make it particularly well-suited for the development of drugs targeting the central nervous system (CNS).

Blood-Brain Barrier (BBB) Permeability: To act on the CNS, a drug must typically cross the highly selective BBB. This requires a delicate balance of properties, including a relatively low molecular weight, moderate lipophilicity, and a limited number of hydrogen bond donors/acceptors. The cyclopropylpiperidine scaffold possesses a favorable profile in this regard. The cyclopropyl group enhances lipophilicity without adding excessive bulk, a feature that can facilitate passive diffusion across the BBB.

Interaction with CNS Receptors: The piperidine ring is a common feature in many successful CNS drugs, acting as a mimic for endogenous neurotransmitters. It is often found in ligands for dopamine, serotonin, opioid, and muscarinic receptors.

Metabolic Stability in the Brain: The cyclopropyl group is resistant to oxidative metabolism by cytochrome P450 enzymes, which are present in the brain. This can increase the half-life and duration of action of a drug within the CNS.

Improved Selectivity: As discussed previously, the conformational rigidity imparted by the cyclopropyl group can lead to higher selectivity for specific receptor subtypes. nih.gov This is critically important in CNS drug design, where targeting the correct receptor subtype is essential for achieving the desired therapeutic effect while minimizing side effects like sedation, motor impairment, or mood changes. The arylpiperazine scaffold, a related structure, is noted for its utility in CNS drug discovery for these reasons. researchgate.net

The combination of these theoretical advantages provides a strong rationale for the use of this compound as a foundational element in the design and synthesis of novel therapeutic agents for a range of neurological and psychiatric disorders.

Derivatization Strategies for Enhancing Pharmacological Profiles (conceptual)

The this compound scaffold offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize the pharmacological properties of a lead compound. The primary strategies for derivatization focus on substitutions at the piperidine nitrogen, modifications of the cyclopropyl group, and alterations to the piperidine ring itself.

N-Substitution of the Piperidine Ring

The secondary amine of the piperidine ring is the most readily accessible position for derivatization. Modification at this position can significantly impact a compound's potency, selectivity, and pharmacokinetic profile.

N-Alkylation and N-Arylation: The introduction of various alkyl or aryl groups on the piperidine nitrogen can modulate the compound's lipophilicity, basicity, and steric bulk. For instance, N-alkylation with small alkyl chains can fine-tune the pKa of the nitrogen, influencing its interaction with target proteins and its ability to cross the blood-brain barrier. N-arylation, often achieved through coupling reactions, can introduce larger, more complex substituents that can form additional binding interactions with the target, such as pi-stacking or hydrogen bonding.

N-Acylation and N-Sulfonylation: Acyl and sulfonyl groups can be introduced to create amide and sulfonamide linkages, respectively. These modifications can alter the electronic properties of the piperidine nitrogen and introduce hydrogen bond donors and acceptors, which can be crucial for target engagement.

Reductive Amination: This versatile reaction allows for the introduction of a wide range of substituents, including complex heterocyclic and carbocyclic moieties, by reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent. This strategy is particularly useful for building out molecular complexity and exploring diverse chemical space.

Modification of the Cyclopropyl Group

While the cyclopropyl group itself is often incorporated for its inherent properties, it can also be a point of modification to further refine a compound's profile.

Introduction of Substituents: The cyclopropyl ring can be substituted with various functional groups, such as methyl or fluoro groups. These substitutions can influence the electronic environment of the ring and create new interaction points with the target protein. For example, gem-dimethyl substitution on the cyclopropyl ring can further enhance metabolic stability.

Bioisosteric Replacement: In some cases, the cyclopropyl group can be replaced with other small, strained ring systems, such as a cyclobutyl or oxetane (B1205548) ring, or even a spirocyclic system. This strategy of bioisosteric replacement can be used to modulate physicochemical properties like solubility and lipophilicity while maintaining the desired conformational constraint. For example, replacing a cyclopropyl group with an oxetane can increase polarity and improve aqueous solubility.

Alterations to the Piperidine Ring

While less common, modifications to the piperidine ring itself can also be explored to optimize pharmacological properties.

Introduction of Additional Substituents: The piperidine ring can be further functionalized with substituents at positions other than the 4-position. This can introduce new chiral centers and provide opportunities for additional interactions with the target.

Ring Contraction or Expansion: In some instances, replacing the piperidine ring with a smaller (pyrrolidine) or larger (azepane) nitrogen-containing heterocycle can be explored to alter the spatial arrangement of the key binding elements.

Advanced Analytical Characterization Techniques

Spectroscopic Analysis for Definitive Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-Cyclopropylpiperidine (B1419780) hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the compound's atomic framework, functional groups, and molecular weight.

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For 4-Cyclopropylpiperidine hydrochloride, ¹H and ¹³C NMR spectra provide a map of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum reveals distinct signals for the protons on the piperidine (B6355638) ring and the cyclopropyl (B3062369) group. Due to the protonation of the nitrogen atom in the hydrochloride salt, the adjacent protons (H-2 and H-6) are deshielded and appear further downfield compared to the free base. The protons of the cyclopropyl group are highly shielded and characteristically appear in the upfield region of the spectrum, often below 1 ppm. acs.orgnih.govlibretexts.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The formation of the hydrochloride salt causes a downfield shift for the carbons adjacent to the nitrogen (C-2 and C-6). libretexts.org The carbons of the cyclopropyl group are notably shielded and appear at unusually high-field (low ppm values), a characteristic feature of this strained ring system. docbrown.info

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these proton and carbon signals by showing correlations between coupled protons (COSY) and direct C-H attachments (HSQC).

Expected ¹H and ¹³C NMR Chemical Shifts: While specific experimental data for this compound is not readily available in the public domain, expected chemical shifts can be predicted based on data from analogous structures like piperidine hydrochloride and substituted cyclopropanes. acs.orgdocbrown.inforesearchgate.netspectrabase.com

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C/H-1 (Cyclopropyl CH) | 0.8 - 1.0 (m) | 10 - 15 |

| C/H-2,6 (Piperidine) | 3.0 - 3.4 (m) | 45 - 50 |

| C/H-3,5 (Piperidine) | 1.8 - 2.2 (m) | 28 - 33 |

| C/H-4 (Piperidine) | 1.4 - 1.7 (m) | 35 - 40 |

| Cyclopropyl CH₂ | 0.2 - 0.6 (m) | 2 - 6 |

| N-H₂⁺ | 8.5 - 9.5 (broad s) | - |

Note: Shifts are relative to TMS and can vary based on solvent and concentration. 'm' denotes multiplet, 's' denotes singlet.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound is expected to show characteristic absorption bands confirming its key structural features.

The most prominent feature for the hydrochloride salt is the broad absorption band in the 2700-2400 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in a secondary ammonium (B1175870) salt (>NH₂⁺). nist.gov Other key absorptions include:

C-H Stretching (Cyclopropyl): Weak to medium bands are expected above 3000 cm⁻¹ (typically ~3080-3000 cm⁻¹), which is characteristic of C-H bonds in a strained cyclopropyl ring. acs.org

C-H Stretching (Aliphatic): Strong absorptions from the C-H bonds of the piperidine ring will appear in the 2950-2850 cm⁻¹ range. vscht.cz

N-H Bending: A medium to strong absorption band around 1620-1560 cm⁻¹ corresponds to the asymmetric bending of the >NH₂⁺ group.

C-N Stretching: This vibration typically appears in the fingerprint region and can be found between 1250-1020 cm⁻¹.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3050 | C-H Stretch (Cyclopropyl) | Medium |

| 2950-2850 | C-H Stretch (Piperidine CH₂) | Strong |

| 2700-2400 | >NH₂⁺ Stretch (Ammonium Salt) | Strong, Broad |

| ~1600 | >NH₂⁺ Bend (Ammonium Salt) | Medium-Strong |

| ~1450 | CH₂ Scissoring Bend | Medium |

| ~1020 | Cyclopropyl Ring Vibration ("Breathing") | Medium |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, analysis would typically be performed on the free base (C₈H₁₅N), which is generated in the ion source.

Mass Spectrometry (MS): In electron ionization (EI) mode, the molecular ion (M⁺•) of the free base would be observed at an m/z of 125. Common fragmentation pathways for 4-substituted piperidines involve alpha-cleavage, leading to the loss of the cyclopropyl group or ring opening. nih.govresearchgate.net Electrospray ionization (ESI), a softer technique, would show the protonated molecule [M+H]⁺ at m/z 126.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule. This is a crucial step for confirming the identity of a newly synthesized compound. The precise mass of the protonated free base allows for the unambiguous determination of its molecular formula.

Expected HRMS Data:

Molecular Formula (Free Base): C₈H₁₅N

Calculated Exact Mass [M+H]⁺: 126.1283

Observed Mass [M+H]⁺: An experimental value within a narrow tolerance (typically < 5 ppm) of the calculated mass would confirm the molecular formula.

X-ray Crystallography for Solid-State Structural Analysis

The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is recorded. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the crystal can be generated, from which the atomic structure is determined. mdpi.com

For a hydrochloride salt of a piperidine derivative, X-ray crystallography can confirm the protonation of the piperidine nitrogen and reveal the nature of the ionic interaction with the chloride ion. It also elucidates the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.15 |

| c (Å) | 12.50 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1005.4 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.25 |

Note: The data in Table 3 are hypothetical and serve as an example of typical crystallographic parameters for a small organic hydrochloride salt. Specific experimental data for this compound would require dedicated analysis.

The structural information obtained from X-ray crystallography is invaluable for understanding structure-activity relationships and for the rational design of new drug molecules. nih.gov It also plays a crucial role in patent applications and in ensuring the consistency of the solid form of the active pharmaceutical ingredient.

Q & A

Basic Questions

Q. What are the critical storage and handling protocols for 4-Cyclopropylpiperidine hydrochloride to ensure experimental reproducibility?

- Methodological Answer : Store the compound in a cool, dry environment (<25°C) away from strong oxidizers and heat sources to prevent degradation . Use inert gas purging (e.g., nitrogen) for long-term storage of hygroscopic batches. Handling requires nitrile gloves, chemical-resistant lab coats, and fume hoods to minimize airborne exposure. Contaminated equipment should be decontaminated with ethanol followed by aqueous detergent washes .

Q. How should researchers validate the purity of this compound prior to experimental use?

- Methodological Answer : Employ orthogonal analytical techniques:

- HPLC : Use a C18 column with UV detection (λ = 210–260 nm) and acetonitrile/water mobile phase (gradient elution) to assess organic impurities .

- Karl Fischer Titration : Quantify residual moisture (<0.5% w/w).

- NMR Spectroscopy : Compare H/C spectra against NIST reference data to confirm structural integrity .

Advanced Research Questions

Q. How can contradictory reactivity data with oxidizing agents be systematically addressed?

- Methodological Answer :

Controlled Replication : Repeat reactions under standardized conditions (e.g., 1:1 molar ratio with KMnO in anhydrous THF at 0–5°C).

In Situ Monitoring : Use FTIR to track nitro group formation (peak ~1520 cm) or HPLC-MS to detect intermediate species.

Computational Validation : Perform DFT calculations (e.g., Gaussian 16) to model transition states and activation barriers for oxidation pathways .

- Reference: Stability data from SDS and oxidation mechanisms in piperidine derivatives .

Q. What factorial design strategies optimize the synthesis of this compound while minimizing by-products?

- Methodological Answer :

- Factors : Temperature (25–60°C), reaction time (6–24 hr), molar equivalents of cyclopropylamine (1.2–2.0x).

- Response Variables : Yield (gravimetric), purity (HPLC area%), by-product formation (GC-MS).

- Design : Use a 2 full factorial design with center points to model interactions. For example, higher temperatures (>50°C) may accelerate cyclopropane ring opening, leading to piperidine degradation products .

Q. How do solvation effects influence the biological activity of this compound?

- Methodological Answer :

- Solubility Profiling : Conduct shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol to determine partition coefficients (logP).

- MD Simulations : Use GROMACS to model compound-membrane interactions; polar solvents enhance aqueous solubility but reduce blood-brain barrier permeability .

- Reference: Solubility discrepancies in polar vs. non-polar solvents .

Q. What statistical approaches resolve batch-to-batch variability in physicochemical properties?

- Methodological Answer :

- ANOVA : Compare melting points (DSC data), solubility, and hygroscopicity across 5+ batches.

- Multivariate Analysis (PCA) : Identify latent variables (e.g., residual solvent levels, crystallization rates) contributing to variability .

- Reference: Data integrity protocols from NIST .

Contradiction Analysis & Troubleshooting

Q. How to address conflicting reports on thermal stability during catalytic applications?

- Methodological Answer :

TGA-DSC Coupling : Measure decomposition onset temperatures under inert (N) vs. oxidative (air) atmospheres.

Catalytic Screening : Test stability in Pd/C-mediated hydrogenation (H, 50 psi) vs. acidic conditions (HCl/MeOH).

- Note: Discrepancies may arise from trace metal impurities (e.g., Fe) accelerating degradation .

Q. What steps validate the absence of genotoxicity in novel derivatives?

- Methodological Answer :

- Ames Test : Use TA98 and TA100 Salmonella strains with metabolic activation (S9 fraction).

- Comet Assay : Assess DNA damage in human hepatocytes (HepG2) at 10–100 μM concentrations.

- Reference: Toxicity data gaps in SDS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.